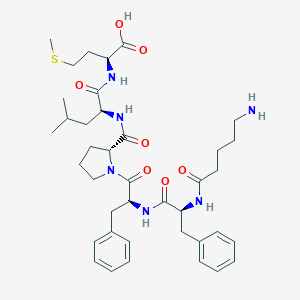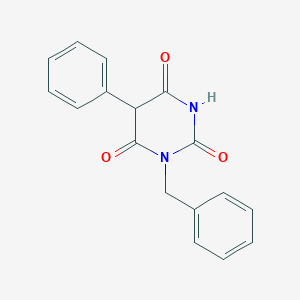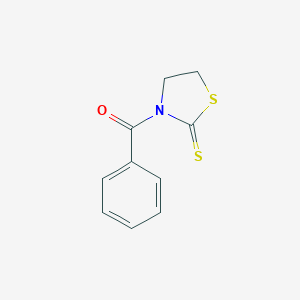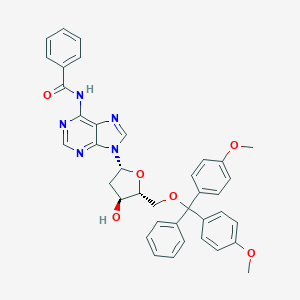
1,2-Benzocyclodecen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzocyclodecen-3-ol, also known as β-naphthol, is an organic compound that belongs to the class of aromatic alcohols. It is a white crystalline solid that is soluble in water, ethanol, and ether. β-naphthol has been used in various fields such as medicine, organic synthesis, and analytical chemistry due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of β-naphthol is not well understood. However, it has been suggested that it acts by inhibiting the activity of enzymes such as tyrosinase and peroxidase. These enzymes are involved in various physiological processes such as melanin synthesis and wound healing.
Biochemical and Physiological Effects:
β-naphthol has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-bacterial, and anti-fungal properties. β-naphthol has also been shown to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
β-naphthol has several advantages when used in laboratory experiments. It is readily available, inexpensive, and easy to handle. However, it has some limitations such as its low solubility in water and its tendency to oxidize in the presence of air.
Orientations Futures
There are several future directions for the research on β-naphthol. One direction is the development of new synthetic methods for the preparation of β-naphthol and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of β-naphthol as a reagent in analytical chemistry for the detection of other metal ions could be explored.
Méthodes De Synthèse
β-naphthol can be synthesized through various methods such as the Kolbe-Schmitt reaction, the Skraup synthesis, and the Friedel-Crafts reaction. The Kolbe-Schmitt reaction involves the reaction of sodium phenoxide with carbon dioxide followed by acidification to obtain β-naphthol. The Skraup synthesis involves the reaction of 2-naphthol with sulfuric acid and nitrobenzene to obtain β-naphthol. The Friedel-Crafts reaction involves the reaction of naphthalene with a mixture of aluminum chloride and hydrochloric acid to obtain β-naphthol.
Applications De Recherche Scientifique
β-naphthol has been extensively studied in the field of organic synthesis due to its ability to act as a nucleophile and a base. It has been used as a starting material for the synthesis of various organic compounds such as dyes, pharmaceuticals, and fragrances. β-naphthol has also been used as a reagent in analytical chemistry for the detection of various metal ions such as copper, iron, and nickel.
Propriétés
Numéro CAS |
127654-56-2 |
|---|---|
Nom du produit |
1,2-Benzocyclodecen-3-ol |
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
(5R)-5,6,7,8,9,10,11,12-octahydrobenzo[10]annulen-5-ol |
InChI |
InChI=1S/C14H20O/c15-14-11-5-3-1-2-4-8-12-9-6-7-10-13(12)14/h6-7,9-10,14-15H,1-5,8,11H2/t14-/m1/s1 |
Clé InChI |
WTHSRNWVSPIDPS-CQSZACIVSA-N |
SMILES isomérique |
C1CCC[C@H](C2=CC=CC=C2CCC1)O |
SMILES |
C1CCCC(C2=CC=CC=C2CCC1)O |
SMILES canonique |
C1CCCC(C2=CC=CC=C2CCC1)O |
Autres numéros CAS |
127654-56-2 |
Synonymes |
1,2-benzocyclodecen-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















